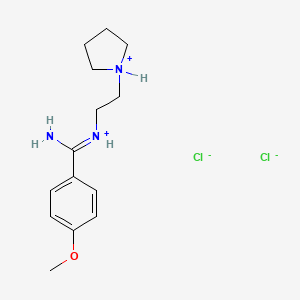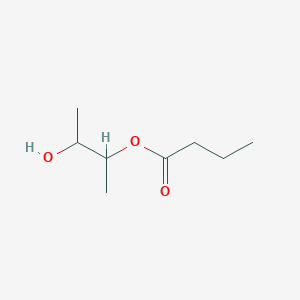
Butan-2,3-diol monobutyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butan-2,3-diol monobutyrate is an organic compound with the molecular formula C10H20O3 It is a derivative of butanediol, specifically 2,3-butanediol, where one of the hydroxyl groups is esterified with butyric acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Butan-2,3-diol monobutyrate can be synthesized through the esterification of 2,3-butanediol with butyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
Butan-2,3-diol monobutyrate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form carbonyl compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: The major products include ketones or aldehydes.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
Butan-2,3-diol monobutyrate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of metabolic pathways involving esters and alcohols.
Industry: It is used in the production of polymers and resins, as well as in the formulation of fragrances and flavors.
Wirkmechanismus
The mechanism of action of butan-2,3-diol monobutyrate involves its hydrolysis to release 2,3-butanediol and butyric acid. The hydrolysis can be catalyzed by esterases or acidic conditions. The released 2,3-butanediol can participate in various metabolic pathways, while butyric acid can act as a signaling molecule or energy source in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Butanediol: A diol with similar chemical properties but without the ester linkage.
Butyl butyrate: An ester with a similar structure but derived from butanol and butyric acid.
Ethyl butyrate: Another ester with similar properties but derived from ethanol and butyric acid.
Uniqueness
Butan-2,3-diol monobutyrate is unique due to its dual functionality as both an ester and a diol. This allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C8H16O3 |
|---|---|
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
3-hydroxybutan-2-yl butanoate |
InChI |
InChI=1S/C8H16O3/c1-4-5-8(10)11-7(3)6(2)9/h6-7,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
CMZLDPHMYGCLEY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OC(C)C(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

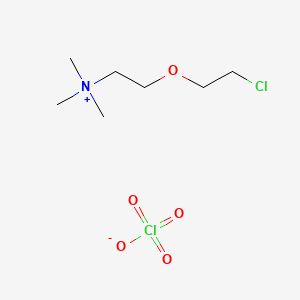
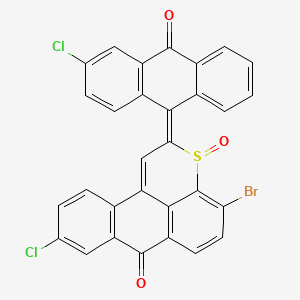
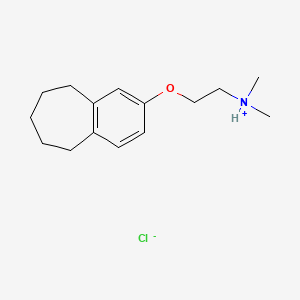

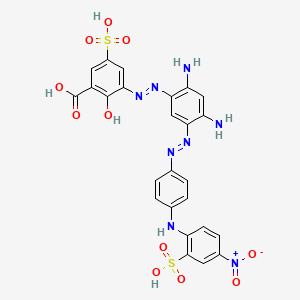
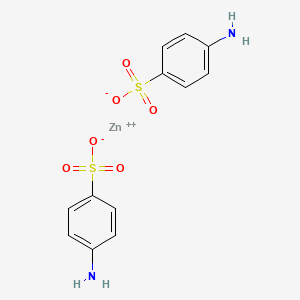
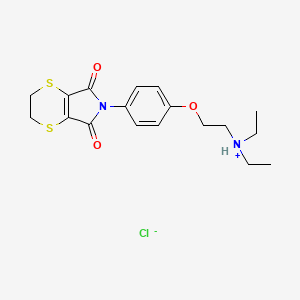

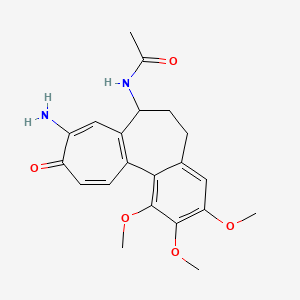
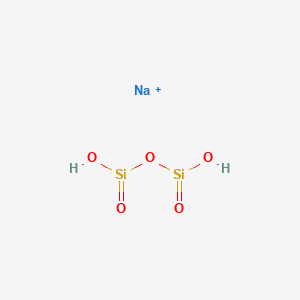
![Diethyl ethyl[2-(4-nitrophenyl)ethyl]propanedioate](/img/structure/B13760546.png)
